molecular formula C8H3ClN2S B2880984 6-Chlorobenzo[d]thiazole-2-carbonitrile CAS No. 26649-59-2

6-Chlorobenzo[d]thiazole-2-carbonitrile

Katalognummer: B2880984
CAS-Nummer: 26649-59-2
Molekulargewicht: 194.64 g/mol
InChI-Schlüssel: JOWAIOKHMQTODJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chlorobenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S. It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 2nd position of the benzothiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chlorobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethylformamide).

    Reduction: Reducing agents (e.g., LiAlH4, catalytic hydrogenation), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).

Major Products Formed

    Substitution: 6-Amino- or 6-thio-substituted benzothiazole derivatives.

    Reduction: 6-Chlorobenzo[d]thiazole-2-amine.

    Oxidation: 6-Chlorobenzo[d]thiazole-2-sulfoxide or 6-Chlorobenzo[d]thiazole-2-sulfone.

Wirkmechanismus

The mechanism of action of 6-Chlorobenzo[d]thiazole-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound may also interact with other enzymes or receptors, leading to its observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

6-Chlorobenzo[d]thiazole-2-carbonitrile can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

26649-59-2

Molekularformel

C8H3ClN2S

Molekulargewicht

194.64 g/mol

IUPAC-Name

5-chloro-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H

InChI-Schlüssel

JOWAIOKHMQTODJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SC(=N2)C#N

Kanonische SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C#N

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.